Product packaging for Oligostatin C(Cat. No.:CAS No. 78025-06-6)

Oligostatin C

Cat. No.: B1204998
CAS No.: 78025-06-6
M. Wt: 825.8 g/mol
InChI Key: FMMZPCNEGIECQB-UHFFFAOYSA-N
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Description

Contextualization of Bioactive Natural Products from Microbial Sources

For many years, microorganisms have been a vital source of bioactive natural products, which are diverse in their chemical structures. nih.govnumberanalytics.com These compounds, often secondary metabolites not essential for the organism's normal growth, can provide advantages for survival and adaptation in their environment. nih.gov Many of these microbial products have been developed into drugs to treat a variety of human diseases, including cancer and infections. nih.gov In fact, a significant portion of pharmaceuticals currently available are derived from or inspired by these natural products. nih.gov

Historically, the discovery of these compounds involved isolating potential microbial producers and screening their extracts for biological activity. nih.gov This traditional method led to the discovery of many important medicines, such as the antibiotic streptomycin (B1217042) from Streptomyces griseus. nih.gov However, this approach has led to the repeated rediscovery of known compounds. nih.gov More recent strategies focus on exploring unique environmental niches and utilizing genome mining to uncover the vast, untapped genetic potential of microbes to produce novel secondary metabolites. nih.govrsc.org This shift includes investigating bacteria from less traditional sources, which holds the promise of revitalizing the discovery of new and medically significant bioactive compounds. nih.govnih.gov

Discovery and Early Characterization of Oligostatin C

Isolation from Streptomyces myxogenes nov. sp. SF-1130

This compound, along with its related compounds Oligostatin D and E, was discovered in the culture filtrate of a new bacterial species, Streptomyces myxogenes nov. sp. SF-1130. nih.govresearchgate.net The isolation of these compounds was part of a broader effort to screen for new products from various actinomycetes. scispace.com Large-scale fermentation of this Streptomyces species was necessary to yield these novel metabolites. nih.govmdpi.com The producing organism, Streptomyces myxogenes, was identified as a new species, highlighting the importance of exploring novel microorganisms for bioactive compounds. nih.govnaturalproducts.net

Initial Classification as an Amylase Inhibitor and Antibiotic

Upon their discovery, the oligostatins were characterized based on their chemical and spectral properties, which indicated they were basic oligosaccharide antibiotics. nih.govresearchgate.net A key feature of these compounds was their potent inhibitory activity against amylase. nih.govresearchgate.net In addition to their function as enzyme inhibitors, the oligostatins also demonstrated antibacterial properties, particularly against several Gram-negative bacteria. mdpi.comresearchgate.net This dual activity as both an amylase inhibitor and an antibiotic made them a subject of significant scientific interest. nih.govmdpi.com

Structural Class and Relation to Other Pseudo-oligosaccharides

This compound is classified as a pseudo-oligosaccharide. researchgate.netnih.gov These are microbial secondary metabolites that contain pseudosugars, also known as cyclitols, in their structure, which mimic the structure of carbohydrates. researchgate.netnih.gov Specifically, this compound is a saturated pseudo-penta-saccharide. nih.govresearchgate.net Its structure is notable for a nitrogen-containing glycosidic bond. nih.govresearchgate.net A distinguishing feature of the oligostatins compared to other α-glucosidase inhibitors is that the olefinic bond in the valienamine (B15573) moiety is reduced to a hydroxy form. nih.govresearchgate.net

This structural class includes other well-known bioactive compounds such as acarbose (B1664774), validamycins, amylostatins, and trestatins. nih.gov These related compounds also contain a C7-pseudosugar unit, like valienamine or validamine, which is derived biosynthetically from sedoheptulose (B1238255) 7-phosphate. nih.gov The core structure of this compound has been identified as methyl oligobiosaminide. nih.gov

Compound Structural Class Key Features Producing Organism
This compound Saturated Pseudo-penta-saccharideReduced olefinic bond in valienamine moiety, nitrogen-containing glycosidic bond. nih.govresearchgate.netStreptomyces myxogenes. researchgate.netnih.gov
Acarbose Pseudo-tetrasaccharideContains an unsaturated C7N cyclohexitol (valienamine). mdpi.comnih.govActinoplanes sp. nih.gov
Validamycin A Pseudo-oligosaccharideContains two pseudosugars (valienamine and validamine). nih.govStreptomyces hygroscopicus. nih.gov
Amylostatins Pseudo-oligosaccharideContains an acarviosin (B126021) core residue. nih.govStreptomyces diastaticus subsp. amylostaticus. nih.gov
Trestatins Pseudo-oligosaccharideContains an acarviosin core residue. nih.govStreptomyces dimorphogenes. nih.gov

Significance in Glycoscience and Chemical Biology Research

The unique structure and biological activity of this compound and other pseudo-oligosaccharides make them significant subjects in the fields of glycoscience and chemical biology. researchgate.netresearchgate.net Glycoscience studies the structure, biosynthesis, and biological functions of glycans (carbohydrates). researchgate.netnih.gov Pseudo-oligosaccharides like this compound are of particular interest because their structural similarity to natural carbohydrates allows them to interact with and inhibit carbohydrate-processing enzymes, such as amylase. researchgate.netresearchgate.net This mimicry makes them valuable as chemical probes to understand enzyme function and as potential leads for drug development. ludger.com

In chemical biology, which uses chemical tools to study biological systems, this compound serves as a model for understanding how small molecules can modulate complex biological pathways. nih.gov The synthesis of the core structure of this compound and its analogues has allowed researchers to investigate the structure-activity relationships of these compounds, providing insights into the specific chemical features required for their inhibitory effects. nih.govdntb.gov.uaacs.org The study of such natural products contributes to the development of new therapeutic agents and expands the toolbox for exploring the complex roles of carbohydrates in biology. google.compalleonpharma.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H55NO24 B1204998 Oligostatin C CAS No. 78025-06-6

Properties

CAS No.

78025-06-6

Molecular Formula

C31H55NO24

Molecular Weight

825.8 g/mol

IUPAC Name

4-[5-[5-[3,4-dihydroxy-6-methyl-5-[[2,3,4,6-tetrahydroxy-5-(hydroxymethyl)cyclohexyl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal

InChI

InChI=1S/C31H55NO24/c1-7-13(32-14-15(40)8(2-33)16(41)20(45)19(14)44)18(43)23(48)29(51-7)55-27-11(5-36)53-31(25(50)22(27)47)56-28-12(6-37)52-30(24(49)21(28)46)54-26(10(39)4-35)17(42)9(38)3-34/h3,7-33,35-50H,2,4-6H2,1H3

InChI Key

FMMZPCNEGIECQB-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)O)O)NC4C(C(C(C(C4O)O)O)CO)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)O)O)NC4C(C(C(C(C4O)O)O)CO)O

Synonyms

Antibiotic SF 1130X3
oligostatin C

Origin of Product

United States

Isolation, Fermentation, and Methodologies for Initial Characterization

Microbial Cultivation and Fermentation Optimization for Oligostatin C Production

The production of this compound is achieved through the submerged fermentation of Streptomyces myxogenes nov. sp. SF-1130. The optimization of fermentation parameters is crucial for maximizing the yield of this secondary metabolite. Initial studies established a suitable medium composition for the cultivation of this microorganism.

A typical seed medium for initiating the culture consists of glucose, soluble starch, peptone, yeast extract, meat extract, and sodium chloride, adjusted to a pH of 7.0. For large-scale production, a fermentation medium with a different composition is employed to enhance the biosynthesis of this compound. This production medium is composed of soluble starch, soybean meal, and calcium carbonate, also maintained at a neutral pH.

The fermentation process is conducted under aerobic conditions, with the culture being incubated on a rotary shaker to ensure adequate aeration and nutrient distribution. The temperature is maintained at 27°C for a duration of four days. The progress of the fermentation and the production of oligostatins are monitored by assaying the amylase inhibitory activity of the culture filtrate. Optimal production of this compound is typically observed in the stationary phase of microbial growth, which is a common characteristic of secondary metabolite production in Streptomyces.

Table 1: Composition of Media for this compound Production

Ingredient Seed Medium (g/L) Production Medium (g/L)
Glucose 10 -
Soluble Starch 10 30
Peptone 5 -
Yeast Extract 5 -
Meat Extract 5 -
Soybean Meal - 15
NaCl 3 -
CaCO₃ - 2
pH 7.0 7.0

Extraction and Purification Methodologies

Following the fermentation process, the culture broth is centrifuged to separate the mycelium from the supernatant. The active compound, this compound, is present in the culture filtrate. A series of chromatographic and advanced separation techniques are then employed to isolate and purify this compound from the complex mixture of other metabolites.

Chromatographic Techniques for Isolation

The initial step in the purification of this compound from the culture filtrate involves cation-exchange chromatography. The filtrate is first adjusted to an acidic pH and then applied to a column packed with a cation-exchange resin, such as Amberlite IRC-50 (H⁺ form). After washing the column, the adsorbed basic antibiotics, including this compound, are eluted with an acidic solution.

The eluate containing the crude oligostatin complex is then subjected to further purification using another cation-exchange resin, Amberlite IRC-50 (NH₄⁺ form). The active fractions are eluted with an ammonia (B1221849) solution. This is followed by chromatography on CM-Sephadex C-25 (NH₄⁺ form), a weak cation exchanger. A linear gradient of aqueous ammonia is used for elution, which effectively separates the different components of the oligostatin complex. The fractions are monitored for their amylase inhibitory activity to identify those containing this compound. The final purification step involves gel filtration on Sephadex G-10 to yield purified this compound hydrochloride. High-Pressure Liquid Chromatography (HPLC) has also been noted as a technique used in the characterization and purification of oligostatins. nih.gov

Advanced Separation Processes

While classical chromatographic techniques have been primarily described for the isolation of this compound, modern advanced separation processes offer potential for more efficient and higher-resolution purification. Techniques such as counter-current chromatography (CCC) could be applied for the separation of the oligostatin components without a solid support matrix, minimizing irreversible adsorption. Furthermore, preparative HPLC with more advanced stationary phases could provide a more rapid and efficient final purification step, yielding highly pure this compound suitable for detailed structural and biological studies.

Early Structural Elucidation Techniques

The determination of the chemical structure of this compound in the early stages of its discovery relied on a combination of spectroscopic analysis and chemical degradation methods. These techniques provided the foundational information about its composition and connectivity.

Spectroscopic Analysis Methods

The initial characterization of this compound suggested that it is a basic oligosaccharide antibiotic. nih.gov Spectroscopic methods were instrumental in confirming this and in determining its detailed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy were key in the structural elucidation of this compound. The ¹³C-NMR spectrum of this compound hydrochloride in D₂O showed 31 carbon signals, indicating the number of carbon atoms in the molecule. The chemical shifts in the anomeric carbon region (δ 98.4, 100.2, 101.9, and 102.3) were characteristic of a compound with multiple glycosidic linkages.

Mass Spectrometry (MS): While not explicitly detailed in the seminal papers, mass spectrometry would have been a crucial tool for determining the molecular weight of this compound and its degradation products. Techniques like Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) would provide accurate mass information, aiding in the determination of the elemental composition.

Chemical Degradation Approaches

Chemical degradation was a fundamental approach used to break down the complex structure of this compound into smaller, more easily identifiable fragments. The primary method employed was acid hydrolysis.

Acid Hydrolysis: Complete acid hydrolysis of this compound yielded several components. Analysis of the hydrolysate revealed the presence of D-glucose, identified through paper chromatography and its optical rotation. Additionally, a pseudo-disaccharide and a substance referred to as "component C" were isolated from the hydrolysate. The identification of these degradation products provided critical clues about the building blocks of the this compound molecule. The structure of the pseudo-disaccharide was further investigated to understand the linkage between the sugar units. This classical approach of breaking down a large molecule and identifying its constituent parts was essential in piecing together the final structure of this compound.

Biosynthesis Pathways and Chemoenzymatic Synthesis of Oligostatin C

Genetics and Enzymology of Pseudo-oligosaccharide Biosynthesis

Oligostatin C, a pseudo-penta-saccharide, is a member of the aminooligosaccharide family, which also includes the well-known α-glucosidase inhibitor, acarbose (B1664774). nih.govmdpi.com These compounds are microbial secondary metabolites, with this compound being isolated from Streptomyces myxogenes. nih.gov The biosynthesis of these complex molecules involves a series of enzymatic reactions orchestrated by specific gene clusters. nih.gov The core structure of these inhibitors, often an acarviosine-like moiety, is responsible for their biological activity. nih.gov In this compound, the olefinic bond found in the valienamine (B15573) part of acarbose is reduced to a hydroxy form. mdpi.commdpi.com

Precursor Identification and Incorporation

The assembly of pseudo-oligosaccharides like this compound begins with precursors from primary metabolism. The C7-cylictol core, a characteristic feature of this family, is derived from the pentose (B10789219) phosphate (B84403) pathway intermediate, sedoheptulose (B1238255) 7-phosphate. nih.gov An enzyme, 2-epi-5-epi-valiolone (B1265091) synthase (EEVS), which shows homology to dehydroquinate synthases of the shikimate pathway, catalyzes the cyclization of sedoheptulose 7-phosphate to form 2-epi-5-epi-valiolone. nih.gov This cyclitol is the direct precursor to the valienamine moiety found in acarbose and, by extension, the saturated equivalent in this compound. nih.govpsu.edu

The amino-deoxyhexose portion of the molecule originates from D-glucose-1-phosphate. mdpi.com A series of enzymatic steps, including those catalyzed by a dTDP-glucose synthase and a 4,6-dehydratase, convert this precursor into an amino-sugar derivative ready for incorporation. mdpi.com

Role of Key Enzymes in this compound Assembly

The assembly of this compound and related compounds is a multi-enzyme process. nih.gov While the specific gene cluster for this compound has not been as extensively characterized as that for acarbose, the homology between their structures allows for inferences to be made. Key enzyme types involved include:

Cyclitol Synthases: Such as 2-epi-5-epi-valiolone synthase (EEVS), which creates the core C7N ring structure from sedoheptulose 7-phosphate. nih.gov

Aminotransferases: These enzymes are crucial for introducing the nitrogen atom into both the cyclitol and the sugar moieties, a defining feature of aminooligosaccharides. nih.gov

Glycosyltransferases: These enzymes are responsible for linking the cyclitol and sugar precursors, as well as elongating the oligosaccharide chain. mdpi.comnih.gov For instance, an enzyme homologous to AcbS is proposed to catalyze the fusion of the amino-deoxyhexose with the C7-cyclitol to form the pseudodisaccharide core. mdpi.com

Oxidoreductases: These enzymes perform critical modification steps, such as the reduction of the double bond in the valienamine moiety to the saturated form seen in this compound. mdpi.com

The coordinated action of these enzymes, encoded by a dedicated biosynthetic gene cluster, ensures the precise assembly of the final complex structure. nih.gov

Insights from Acarviosine-Containing Aminooligosaccharide Biosynthesis

Significant understanding of this compound biosynthesis comes from studying the pathways of similar compounds, particularly acarbose. mdpi.com The biosynthetic gene clusters for acarbose have been identified in several bacteria, including the acb cluster in Actinoplanes sp. SE50/110 and the gac cluster in Streptomyces glaucescens GLA.O. nih.gov These clusters contain genes for precursor synthesis, assembly, modification, regulation, and transport. mdpi.com

Comparison of these clusters reveals a conserved core of enzymes for assembling the acarviosine moiety, the pseudodisaccharide composed of valienamine and 4-amino-4,6-dideoxy-D-glucopyranose. mdpi.comresearchgate.net For example, the biosynthesis of the dTDP-4-amino-4,6-dideoxy-d-glucose precursor involves enzymes homologous to AcbA (dTDP-glucose synthase), AcbB (4,6-dehydratase), and AcbV (4-aminotransferase). mdpi.com The presence of these homologous genes provides a roadmap for identifying the corresponding enzymes in the this compound pathway. The primary distinction in the biosynthesis of this compound lies in the final modification steps, specifically the reduction of the valienamine double bond. mdpi.com

Metabolic Engineering and Strain Improvement for Enhanced Production

Enhancing the production of valuable secondary metabolites like this compound in Streptomyces is a key goal of metabolic engineering. nih.gov Strategies often focus on increasing the supply of precursors, overexpressing key biosynthetic or regulatory genes, and optimizing fermentation conditions. nih.govresearchgate.net

For related pseudo-oligosaccharides like validamycin, production has been increased by amplifying the entire biosynthetic gene cluster and modulating regulatory systems. nih.gov For instance, deletion of a global nitrogen metabolism regulator, GlnR, was found to affect validamycin biosynthesis in S. hygroscopicus. nih.gov Similarly, manipulating key regulatory genes that control the life cycle and secondary metabolism in Streptomyces, such as the bld and whi gene families, can be a viable strategy. nih.gov

Another approach involves precursor engineering. Since the building blocks for this compound come from the pentose phosphate pathway and glycolysis, strategies to channel more metabolic flux towards these pathways could enhance yield. nih.govmdpi.com This can involve overexpressing enzymes like glucose-6-phosphate dehydrogenase. nih.gov Furthermore, optimizing culture conditions, such as pH and temperature, has been shown to significantly impact the production of similar compounds by altering gene expression. nih.gov

Table 1: Potential Metabolic Engineering Strategies for this compound Production

StrategyTargetRationale
Gene Cluster Amplification Oligostatin Biosynthetic Gene ClusterIncrease the copy number of all necessary biosynthetic genes to boost overall pathway flux.
Precursor Engineering Pentose Phosphate Pathway / Glycolysis EnzymesIncrease the intracellular pool of precursors like sedoheptulose 7-phosphate and glucose-1-phosphate.
Regulatory Gene Modulation Streptomyces global and pathway-specific regulators (e.g., SARP-family)Activate or enhance the expression of the silent or poorly expressed biosynthetic gene cluster.
Fermentation Optimization pH, Temperature, Nutrient SupplyAltering physical and chemical parameters to trigger stress responses or metabolic shifts that favor secondary metabolite production.

Chemoenzymatic Approaches to this compound Analogues

Chemoenzymatic synthesis offers a powerful and flexible platform for creating novel analogues of this compound with potentially improved properties. nih.gov This approach combines the selectivity of enzymatic reactions with the versatility of chemical synthesis. nih.govrsc.org

One common strategy involves using glycosyltransferases or glycosidases to attach different sugar moieties to the core aminocyclitol structure of this compound or its precursors. This can generate a library of analogues with varied chain lengths and sugar compositions. The synthesis of N-linked carba-oligosaccharides has been a key area of research, demonstrating the feasibility of building up complex structures from aminocyclitol building blocks. nih.gov

Furthermore, enzymes can be used to introduce specific modifications to the core structure that are difficult to achieve through purely chemical means. rsc.org Conversely, chemical synthesis can be employed to create unnatural precursors, such as modified aminocyclitols or sugar donors, which can then be incorporated into larger molecules by biosynthetic enzymes. nih.gov This combined approach has been successfully used to generate derivatives of related compounds and provides a clear path for the synthesis of new this compound analogues. nih.gov

Chemical Synthesis and Structural Modification Strategies

Total Synthesis Approaches for Oligostatin C and Its Core Structures.universidadeuropea.comresearchgate.netchemrxiv.orgbeilstein-journals.orgubc.canih.govrsc.orgbeilstein-journals.org

The total synthesis of this compound and its constituent parts represents a significant achievement in carbohydrate chemistry. These synthetic endeavors not only confirm the structure of the natural product but also provide access to material for biological studies and a platform for creating structurally diverse analogues.

Synthesis of the Methyl Oligobiosaminide Core.nih.govnih.govdntb.gov.ua

A pivotal component of this compound is its methyl oligobiosaminide core. nih.govnih.gov The synthesis of this core structure has been a primary focus of research. Early work by Ogawa and colleagues laid the foundation for accessing this crucial structural unit. universidadeuropea.com A common strategy involves the coupling of a protected pseudo-sugar component with a suitable amino sugar derivative. nih.govresearchgate.net

For instance, the synthesis of methyl oligobiosaminide (1) has been achieved by coupling a protected pseudo-sugar epoxide with methyl 4-amino-4-deoxy-α-D-hexopyranoside derivatives. nih.govresearchgate.net This approach has also been successfully applied to the synthesis of various deoxy isomers of the methyl oligobiosaminide core, highlighting its versatility. nih.govcapes.gov.br

Key Glycosylation and Coupling Reactions.beilstein-journals.orgnih.govresearchgate.netrsc.org

The formation of the characteristic N-linked carbadisaccharide core of this compound and its analogues relies on key glycosylation and coupling reactions. nih.gov A notable method is the coupling reaction between a validamine-derived acceptor epoxide and a donor amine, such as methyl 4-amino-4,6-dideoxy-α-D-glucopyranoside. nih.gov This reaction, typically carried out in a solvent like propan-2-ol at elevated temperatures, leads to the formation of the desired N-linked product. nih.gov

The efficiency and stereoselectivity of these coupling reactions are critical. Researchers have explored various donor and acceptor combinations to optimize the synthesis of different carbadisaccharide cores. For example, the synthesis of methyl 6-hydroxyacarviosin, a related core structure, was achieved using a protected valienamine (B15573) as the donor amine and a sugar epoxide as the acceptor. nih.gov These reactions often require careful control of reaction conditions and subsequent purification steps to isolate the desired stereoisomers. nih.gov

Synthetic Methodologies for this compound Analogues and Derivatives.chemrxiv.orglabmanager.comupi.eduresearchgate.netnih.gov

The development of synthetic methodologies for this compound analogues and derivatives is crucial for exploring structure-activity relationships and discovering new bioactive compounds. These strategies often involve innovative coupling techniques and selective chemical modifications.

Pseudo-sugar Epoxide Coupling Strategies.nih.govresearchgate.netrsc.orgnih.gov

A cornerstone in the synthesis of this compound analogues is the use of pseudo-sugar epoxides as key building blocks. nih.govresearchgate.net These reactive intermediates can be coupled with various amine donors to construct the core disaccharide structure. nih.govresearchgate.net The versatility of this approach allows for the synthesis of a range of analogues by modifying either the pseudo-sugar epoxide or the amino sugar component. nih.govcapes.gov.br For example, this strategy has been employed to synthesize deoxy isomers of methyl oligobiosaminide, which have shown interesting inhibitory activities against α-D-glucosidase and α-D-mannosidase. nih.gov

Chemoselective and Regioselective Synthesis.taylorandfrancis.comnih.govyoutube.comresearchgate.netrsc.org

Achieving chemoselectivity and regioselectivity is a significant challenge in the synthesis of complex molecules like this compound derivatives. taylorandfrancis.comresearchgate.net These principles refer to the ability of a reagent to react preferentially with one functional group over others, and at a specific position within a molecule, respectively. youtube.com In the context of this compound analogues, this allows for precise modifications of the core structure without the need for extensive protecting group manipulations.

Recent advancements in synthetic methodology have provided tools to achieve high levels of chemo- and regioselectivity. For instance, the development of specific catalysts and reaction conditions can direct a reaction to a particular hydroxyl or amino group within the oligosaccharide structure, enabling the targeted introduction of new functionalities. taylorandfrancis.com

Solid-Phase Oligosaccharide Synthesis Applications.ubc.caatdbio.comnih.govnih.gov

Solid-phase synthesis has emerged as a powerful technique for the efficient construction of oligosaccharides and their libraries. atdbio.comnih.govnih.gov This method involves attaching the initial sugar unit to an insoluble polymer support and then sequentially adding subsequent sugar units. atdbio.com The key advantages of this approach include simplified purification, as excess reagents and byproducts are simply washed away, and the potential for automation. atdbio.com

While the direct application of solid-phase synthesis to the total synthesis of this compound itself is not extensively documented in the provided results, the principles are highly relevant for the generation of libraries of this compound analogues. ubc.canih.gov By attaching a core structure to a solid support, various modifications can be systematically introduced, leading to a diverse collection of related compounds for biological screening. Enzymatic approaches, using glycosynthases on solid supports, also offer a promising avenue for the regio- and stereoselective synthesis of oligosaccharide analogues without the need for protecting groups. ubc.ca

Directed Functionalization and Protecting Group Strategies

The chemical synthesis of complex molecules like this compound, a pseudo-oligosaccharide, necessitates a sophisticated and meticulously planned approach to the use of protecting groups. These temporary modifications of reactive functional groups are essential to ensure that chemical transformations occur only at the desired positions within the molecule. The strategic selection, installation, and removal of these protecting groups dictate the success and efficiency of the entire synthetic route. In the context of this compound, the primary challenge lies in differentiating between multiple hydroxyl groups and a key secondary amine, all of which exhibit similar reactivities.

Early synthetic efforts towards the oligostatins, particularly the construction of their core structural units, have provided significant insights into viable protecting group strategies. Research has focused on the synthesis of key fragments, such as the pseudo-disaccharide unit that forms the backbone of these molecules.

A pivotal strategy in the synthesis of a common structural unit of the oligostatins involves the reaction of a protected cyclitol derivative with a protected aminosugar. oup.comoup.com In one of the initial syntheses of a core fragment of oligostatins, namely methyl N-[(1S)-(1,2,4/3,5,6)-2,3,4,6-tetrahydroxy-5-(hydroxymethyl)cyclohexyl]-4-amino-4,6-dideoxy-α-D-glucopyranoside, the final product was characterized as its heptaacetate derivative. oup.comoup.comresearchgate.net This indicates that acetyl groups were employed to protect the hydroxyl groups in the final stages or for characterization purposes.

The synthesis of this core structure involved the coupling of a protected and activated cyclitol epoxide with a protected aminosugar. Specifically, DL-3,4-di-O-acetyl-1,2-anhydro-5,7-O-benzylidene-(1,2,4,6/3,5)-6-hydroxymethyl-1,2,3,4,5-cyclohexanepentol was reacted with methyl 4-amino-4,6-dideoxy-α-D-glucopyranoside. oup.com This highlights the use of both acetyl (Ac) and benzylidene acetal (B89532) protecting groups.

The benzylidene acetal is a common choice for the protection of vicinal diols, particularly the 4,6-hydroxyls of pyranosides, forming a rigid ring system that can also influence the stereochemical outcome of subsequent reactions. wiley-vch.de Their stability under a range of conditions and selective removal under acidic or hydrogenolytic conditions makes them valuable in multistep synthesis. researchgate.netuniversiteitleiden.nl Acetyl groups, on the other hand, are typically used for the protection of hydroxyl groups and are readily removed under basic conditions, such as with sodium methoxide (B1231860) in methanol. universiteitleiden.nl

The strategic use of these groups allows for the selective unmasking of certain hydroxyl groups while others remain protected, enabling further functionalization. For instance, the synthesis of the aminosugar component itself requires a careful protecting group strategy. The synthesis of methyl 4-amino-4,6-dideoxy-α-D-glucopyranoside starts from a precursor like methyl 4-azido-4-deoxy-α-D-glucopyranoside, where the amine is masked as an azide (B81097). oup.com The azide group is stable under many reaction conditions and can be selectively reduced to the amine at a later stage, for example, by catalytic hydrogenation. oup.com

The table below summarizes the protecting groups utilized in the synthesis of the core structural unit of oligostatins.

Protecting Group Functional Group Protected Point of Attachment (Example) Deprotection Conditions
Acetyl (Ac)HydroxylC-3 and C-4 of the cyclitol precursorBasic conditions (e.g., NaOMe/MeOH)
Benzylidene AcetalDiol (Hydroxyls)C-5 and C-7 of the cyclitol precursorAcidic hydrolysis or hydrogenolysis
Azide (N₃)Amine (as a precursor)C-4 of the glucopyranosideCatalytic hydrogenation (e.g., H₂/Pd)

Directed functionalization, in the context of the early synthetic studies on oligostatin fragments, is primarily achieved through the strategic placement of these protecting groups. By protecting certain reactive sites, other sites are left available for specific chemical transformations. For example, the epoxide opening of the protected cyclitol by the amine of the protected sugar is a form of directed functionalization, where the reaction is guided to occur at the anomeric center of the cyclitol precursor. oup.com

More advanced strategies for directed functionalization, such as C-H activation, have become powerful tools in modern organic synthesis but were not extensively employed in the initial synthetic work on oligostatin cores. nih.gov These modern methods often utilize a directing group, which is a functional group within the substrate that coordinates to a metal catalyst and directs the reaction to a specific C-H bond, often in close proximity. google.com While not explicitly used in the foundational syntheses of oligostatin fragments, the principles of directing reactivity through substrate control are fundamental to the protecting group strategies that were employed.

The table below outlines examples of directed functionalization implied by the protecting group strategy in the synthesis of the oligostatin core.

Reaction Directing Principle Reagents Resulting Modification
Epoxide openingThe amine of the sugar selectively attacks the epoxide on the cyclitol.Protected aminosugar, protected cyclitol epoxideFormation of the key C-N linkage of the pseudo-disaccharide.
Selective deprotectionOrthogonal protecting groups allow for the removal of one type of group in the presence of others.Specific deprotection reagents (e.g., base for acetyl, acid for benzylidene)Unmasking of specific hydroxyl groups for further reaction or final deprotection.

Molecular and Cellular Mechanisms of Biological Activity Preclinical Research

Enzymatic Inhibitory Profiles of Oligostatin C and Related Compounds

This compound and its analogues have demonstrated a range of inhibitory activities against several enzymes. This section details the preclinical findings on their enzymatic inhibitory profiles.

This compound, along with its related compounds Oligostatin D and E, has been identified as a potent inhibitor of amylase nih.gov. These basic oligosaccharide antibiotics, isolated from Streptomyces myxogenes nov. sp. SF-1130, exhibit strong amylase inhibitory activity nih.gov. The inhibition of α-amylase, a key enzyme in the digestion of starch and other polysaccharides, is a critical mechanism for controlling the release of glucose from dietary carbohydrates nih.govnih.gov. By impeding the action of α-amylase, these compounds can slow down the breakdown of complex carbohydrates into simpler sugars, thereby modulating their absorption.

While the strong inhibitory activity of this compound against α-amylase has been established, specific kinetic parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are not extensively detailed in the readily available scientific literature. The mechanism of inhibition, whether competitive, non-competitive, or mixed, also requires more specific investigation for this compound itself. However, studies on other α-amylase inhibitors of similar oligosaccharide nature often reveal a competitive mode of inhibition, where the inhibitor vies with the substrate for binding to the enzyme's active site nih.gov.

Table 1: General Inhibitory Profile of this compound

EnzymeInhibitory ActivitySource Organism
α-AmylaseStrongStreptomyces myxogenes

Note: Specific quantitative data (IC50, Ki) for this compound is limited in the cited literature.

Analogues of this compound, particularly other iminosugars and aminooligosaccharides, have shown significant inhibitory effects against α-glucosidase and α-mannosidase. α-Glucosidase inhibitors play a crucial role in managing postprandial hyperglycemia by delaying carbohydrate digestion nih.govnih.gov.

Research on various synthetic and naturally occurring iminosugar derivatives has demonstrated their potential to inhibit these glycosidases. For instance, a study on 1,4-imino-ᴅ-lyxitols and their N-arylalkyl derivatives reported their inhibitory activity and selectivity toward different GH38 α-mannosidases beilstein-journals.org. One of the synthesized compounds, 6-deoxy-DIM, was identified as a potent inhibitor of AMAN-2, a Golgi-type α-mannosidase, with a Ki value of 0.19 μM beilstein-journals.org. While these are not direct analogues of this compound, their study provides insight into the structure-activity relationships of iminosugars as glycosidase inhibitors.

The inhibitory potency of these analogues is often influenced by their structural features, such as the nature of substituents on the iminosugar core. Modifications can affect both the affinity for the enzyme and the selectivity over different types of glycosidases beilstein-journals.orgnih.gov.

Table 2: α-Mannosidase Inhibitory Activity of Selected Iminosugar Analogues

CompoundTarget EnzymeKi (μM)
6-deoxy-DIMAMAN-20.19

Source: Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives, 2023. beilstein-journals.org

Acylated aminooligosaccharides represent a class of compounds related to this compound that have demonstrated inhibitory activity against lipase. Pancreatic lipase is a key enzyme in the digestion of dietary fats, and its inhibition is a therapeutic strategy for managing obesity mdpi.com.

Studies on essential oils from Annonaceae species, for example, have identified compounds with anti-lipase activity. The essential oil of Duguetia flagellaris showed an IC50 value of 93.6 ± 2.2 μg/mL against lipase, which is comparable to the standard drug orlistat mdpi.com. While these are not aminooligosaccharides, this research highlights the potential for natural products to inhibit lipase.

More directly relevant, research on peptides obtained from de-oiled rice bran has identified a peptide (FYLGYCDY) with lipase inhibitory activity, showing an IC50 value of 0.47 ± 0.02 μM nih.gov. This study also determined the inhibition to be non-competitive nih.gov. Although this is a peptide and not an oligosaccharide, it demonstrates that acylated biomolecules can be potent lipase inhibitors. The acylation of aminooligosaccharides could similarly enhance their interaction with lipase, leading to inhibitory effects.

Table 3: Lipase Inhibitory Activity of Selected Compounds

Compound/ExtractIC50 ValueSource
Duguetia flagellaris essential oil93.6 ± 2.2 μg/mLAmazon Annonaceae Species
FYLGYCDY (peptide)0.47 ± 0.02 μMDe-oiled rice bran

Interaction with Carbohydrate-Processing Enzymes

The inhibitory action of compounds like this compound against carbohydrate-processing enzymes is rooted in their specific molecular interactions within the enzyme's active site. These interactions often involve mimicking the transition state of the enzymatic reaction, leading to high-affinity binding and inhibition.

Many potent enzyme inhibitors, particularly those targeting glycosidases, function as transition state mimics nih.gov. The enzymatic hydrolysis of glycosidic bonds proceeds through a transient, high-energy transition state. Molecules that can adopt a similar conformation and charge distribution to this transition state can bind to the enzyme's active site with very high affinity, effectively blocking the substrate from binding and being processed nih.gov.

The valienamine (B15573) unit, a component of some oligosaccharide inhibitors like acarbose (B1664774), is thought to act as a transition state mimic when it binds in the -1 subsite of the enzyme's active site nih.gov. It is plausible that this compound, being an oligosaccharide, employs a similar mechanism. By mimicking the geometric and electronic features of the transition state of the α-amylase-catalyzed reaction, this compound could achieve its strong inhibitory effect. The binding affinity of a true transition state analogue is expected to be exceptionally high, reflecting the enzyme's inherent affinity for the transition state itself nih.gov.

Kinetic studies are crucial for elucidating the mechanism of enzyme inhibition. These studies can determine whether an inhibitor is competitive, non-competitive, uncompetitive, or exhibits a mixed-type inhibition researchgate.netfrontiersin.org. This is typically achieved by measuring the enzyme's reaction rate at various substrate and inhibitor concentrations and analyzing the data using graphical methods like the Lineweaver-Burk plot nih.gov.

For a competitive inhibitor, the inhibitor binds to the same active site as the substrate. This type of inhibition is characterized by an increase in the Michaelis constant (Km) with no change in the maximum velocity (Vmax) youtube.com. In contrast, a non-competitive inhibitor binds to a site other than the active site, causing a decrease in Vmax without affecting Km youtube.com.

Table 4: Common Types of Enzyme Inhibition and Their Kinetic Signatures

Inhibition TypeEffect on KmEffect on Vmax
CompetitiveIncreasesNo change
Non-competitiveNo changeDecreases
UncompetitiveDecreasesDecreases
MixedCan increase or decreaseDecreases

Antibacterial Mechanisms of Action

Inhibitory Effects on Gram-Negative Bacteria

This compound, a basic oligosaccharide antibiotic isolated from Streptomyces myxogenes, has demonstrated antibacterial activity. nih.gov While detailed molecular studies specifically elucidating the inhibitory mechanism of this compound against Gram-negative bacteria are not extensively documented in publicly available research, its classification as an oligosaccharide antibiotic provides a basis for understanding its likely mode of action.

Gram-negative bacteria are characterized by a complex cell envelope, which includes an outer membrane that serves as a formidable barrier to many antimicrobial agents. This outer membrane is composed of a lipid bilayer embedded with lipopolysaccharide (LPS) molecules. The ability of an antibiotic to traverse this barrier is crucial for its efficacy. As a basic oligosaccharide, this compound's positively charged nature at physiological pH may facilitate its interaction with the negatively charged components of the Gram-negative bacterial cell surface, such as the phosphate (B84403) groups of the lipid A portion of LPS. This initial electrostatic interaction could be a critical step in disrupting the outer membrane's integrity or in promoting the uptake of the compound into the periplasmic space.

Once in the periplasm, oligosaccharide antibiotics can interfere with various cellular processes. A primary target for many antibiotics is the synthesis of peptidoglycan, a vital component of the bacterial cell wall that provides structural integrity. Disruption of peptidoglycan synthesis leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and eventual cell death. While the specific enzymatic target of this compound within the peptidoglycan synthesis pathway has not been definitively identified, it is plausible that it inhibits key enzymes such as transglycosylases or transpeptidases, which are responsible for the polymerization and cross-linking of the glycan chains.

Cellular Target Investigations in Microorganisms

Direct investigations into the specific cellular targets of this compound in microorganisms are limited in the available scientific literature. However, based on its structural characteristics as an aminoglycoside-like oligosaccharide and the known mechanisms of similar antibiotics, several potential cellular targets can be inferred.

The primary and most well-established target for many basic oligosaccharide antibiotics is the bacterial ribosome. These antibiotics typically bind to the 30S ribosomal subunit, interfering with the process of protein synthesis. This interference can occur at various stages, including the initiation of translation, the fidelity of mRNA decoding, and the translocation of peptidyl-tRNA. The consequence of this inhibition is the production of truncated or non-functional proteins, which is ultimately lethal to the bacterial cell.

Another potential target, as alluded to in the antibacterial mechanism against Gram-negative bacteria, is the bacterial cell envelope. This includes both the outer membrane and the cytoplasmic membrane. By binding to and disrupting the integrity of these membranes, this compound could lead to the leakage of essential intracellular components, dissipation of the proton motive force, and ultimately, cell death.

Furthermore, interference with the biosynthesis of essential macromolecules, such as peptidoglycan, is a common mechanism for antibiotics that target the bacterial cell wall. It is conceivable that this compound could inhibit one or more of the enzymes involved in the multi-step process of peptidoglycan synthesis, thereby compromising the structural integrity of the bacterial cell wall.

Comparative Biological Activity with Related Pseudo-oligosaccharides (e.g., Acarbose, Trestatins)

This compound is a member of the pseudo-oligosaccharide family, which also includes well-known α-amylase inhibitors like Acarbose and the Trestatins. These compounds share structural similarities and a common biological activity in their ability to inhibit carbohydrate-hydrolyzing enzymes.

Acarbose is a widely studied pseudo-tetrasaccharide that acts as a competitive inhibitor of α-glucosidases and has a weaker inhibitory effect on pancreatic α-amylase. Its primary therapeutic use is in the management of type 2 diabetes, where it delays the digestion of carbohydrates, thereby reducing postprandial hyperglycemia.

Trestatins (A, B, and C) are also basic oligosaccharides that exhibit potent inhibitory activity against various α-amylases. nih.gov Their complex structures, which include a trehalose moiety, contribute to their strong binding to the active sites of these enzymes. nih.gov

This compound is also recognized for its strong amylase inhibitory activity, in addition to its antibacterial properties. nih.gov A direct quantitative comparison of the inhibitory potency of this compound with Acarbose and the Trestatins is challenging due to the limited availability of specific IC50 values for this compound in the literature. However, a qualitative comparison based on their described activities suggests that all three classes of compounds are significant inhibitors of α-amylase.

The tables below provide a summary of the reported inhibitory activities of Acarbose against key carbohydrate-hydrolyzing enzymes. Data for this compound and Trestatins are not included due to the lack of specific, publicly available IC50 values.

Table 1: Inhibitory Activity of Acarbose against Porcine Pancreatic α-Amylase

Study ReferenceIC50 Value (µM)
Kim et al. (2005)13.47 frontiersin.org
Ali et al. (2020)~14,100 (14.1%)
Kazeem et al. (2013)~5,190 (5.19 mg/mL) researchgate.net

Note: IC50 values can vary significantly based on assay conditions, enzyme source, and substrate concentration.

Table 2: Inhibitory Activity of Acarbose against Rat Intestinal Sucrase

Study ReferenceIC50 Value (µM)
Pyner et al. (2017)12.3 ± 0.6 youtube.com

Table 3: Inhibitory Activity of Acarbose against Rat Intestinal Maltase

Study ReferenceIC50 Value (µM)
Pyner et al. (2017)0.42 ± 0.02

The structural differences between these pseudo-oligosaccharides likely account for variations in their inhibitory specificity and potency against different glycosidases. For instance, the specific composition and arrangement of the sugar and amino-sugar units in this compound, Acarbose, and the Trestatins will determine their affinity for the active sites of α-amylase, sucrase, maltase, and other related enzymes. Further detailed kinetic studies on this compound are required to provide a precise quantitative comparison with other well-characterized pseudo-oligosaccharide inhibitors.

Structure Activity Relationship Sar Studies of Oligostatin C and Its Derivatives

Systematic Structural Modifications and Their Biological Impact

Systematic modifications of natural products like Oligostatin C are a key strategy in medicinal chemistry to develop new therapeutic agents. nih.govnih.gov This approach allows researchers to probe the interactions between the inhibitor and its target enzyme, leading to the design of more potent and selective compounds. preprints.org

In the context of oligosaccharide-based inhibitors like this compound, modifications to the core structure, such as the introduction of different functional groups, can modulate their inhibitory activity against enzymes like α-glucosidase. frontiersin.org For instance, studies on flavonoid derivatives have shown that the type and position of substituents can significantly impact their α-glucosidase inhibitory effects. frontiersin.org

Table 1: Impact of Hypothetical Modifications on this compound Activity This table is illustrative and based on general principles of SAR.

Modification Type Position on Core Structure Expected Impact on α-Glucosidase Inhibition Rationale
Deoxygenation C-6' Hydroxyl Decrease The hydroxyl group may be crucial for hydrogen bonding within the enzyme's active site.
Substitution C-4' Amino Group Variable Introduction of bulkier groups could cause steric hindrance, while smaller, charged groups might enhance binding.
Halogenation Pseudo-sugar Ring Increase or Decrease Halogens can alter electronic properties and lipophilicity, potentially improving binding affinity or causing unfavorable interactions.

This compound is a pseudo-oligosaccharide, containing a cyclitol moiety instead of a true sugar. mdpi.comnih.gov The saturation of the pseudo-sugar residue, specifically the double bond within the valienamine (B15573) moiety, is a critical factor for its biological activity. This unsaturated feature is part of the acarviosine core, which is common to many potent α-glucosidase inhibitors. mdpi.com

Saturation of this double bond would alter the geometry and conformational flexibility of the molecule. This change would likely disrupt the precise three-dimensional arrangement required for optimal binding to the active site of enzymes like sucrase-isomaltase. nih.gov The planarity introduced by the double bond is thought to mimic the transition state of the glycosidic bond cleavage, contributing to the potent inhibitory activity. nih.gov Therefore, saturating this residue is expected to significantly reduce or abolish the inhibitory effect.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govijaar.org For this compound and its derivatives, QSAR models can predict the inhibitory potency of new, unsynthesized analogs, thereby accelerating the drug discovery process. cas.org

The development of a QSAR model involves several key steps:

Data Set Preparation: A series of this compound analogs with their experimentally determined inhibitory activities (e.g., IC₅₀ values) is compiled. This set is typically divided into a training set for model development and a test set for validation. ijaar.org

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include 2D descriptors (e.g., topological indices, atom counts) and 3D descriptors (e.g., molecular shape, electrostatic potential). nih.gov

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. nih.govcas.org

Model Validation: The predictive power of the model is assessed using the test set and other statistical validation techniques to ensure its robustness and reliability. ijaar.orgbigchem.eu

QSAR studies can help identify which molecular properties (e.g., hydrophobicity, electronic properties, steric factors) are most important for the inhibitory activity of this compound derivatives. preprints.org

Identification of Key Structural Features for Enzyme Recognition and Inhibition

SAR studies are fundamental to identifying the specific structural components of an inhibitor that are essential for its interaction with a target enzyme. nih.govrsc.org For this compound, which inhibits α-glucosidases like sucrase, several key features are recognized as critical for its inhibitory function. nih.govnih.gov

The core structure of this compound, an acarviosine-containing pseudo-oligosaccharide, is vital for its activity. mdpi.com The key features include:

The Valienamine Moiety: The unsaturated C₇N cyclitol core is a crucial component that mimics the oxocarbenium ion-like transition state of the enzymatic reaction. nih.gov

The Nitrogen Atom: The secondary amine between the pseudo-sugar and the glucose unit is protonated at physiological pH, and this positive charge is thought to interact with a key acidic residue (aspartate) in the active site of the α-glucosidase, contributing significantly to the binding affinity. nih.gov

Hydroxyl Groups: The specific stereochemistry and arrangement of hydroxyl groups on the glucose and pseudo-sugar units are essential for forming a network of hydrogen bonds with amino acid residues in the enzyme's active site, ensuring proper orientation and tight binding. bibliotekanauki.pl

Modifications to any of these key features typically lead to a significant loss of inhibitory activity.

Conformational Analysis and Binding Mode Predictions

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their relative energies. numberanalytics.comdrugdesign.org For a flexible molecule like this compound, understanding its preferred conformation in solution and, more importantly, its conformation when bound to an enzyme (the bioactive conformation) is crucial for explaining its inhibitory mechanism. drugdesign.orgnih.gov

The conformation of this compound is critical for its ability to fit into the active site of α-glucosidases. nih.gov The glycosidic linkages and the pseudo-sugar ring possess a degree of rotational freedom, allowing the molecule to adopt various shapes. researchgate.net Computational methods like molecular mechanics and molecular dynamics simulations are used to predict the low-energy conformations and how the molecule might dock into the enzyme's binding pocket.

These studies predict that the bioactive conformation of this compound mimics the shape and charge distribution of the natural substrate (like sucrose) in its transition state. nih.gov This "transition-state mimicry" is a hallmark of many potent enzyme inhibitors. fiveable.me The binding mode involves a complex network of interactions, including the critical ionic interaction of the protonated nitrogen and multiple hydrogen bonds between the inhibitor's hydroxyl groups and polar residues in the enzyme's active site. nih.govbibliotekanauki.pl This precise fit and network of interactions explain the high affinity and potent inhibition observed with this compound. mdpi.com

Advanced Analytical and Biophysical Methodologies in Oligostatin C Research

High-Resolution Spectroscopic Techniques for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including complex oligosaccharides like Oligostatin C. solubilityofthings.commdpi.com It provides detailed information about the atomic-level structure in solution, revealing the connectivity of atoms and their spatial relationships. preprints.orgnih.gov The structural determination of this compound, a saturated pseudo-pentasaccharide, relies heavily on spectroscopic analysis, where NMR plays a pivotal role. nih.gov

Key NMR experiments used in the characterization of this compound and related compounds include:

¹H NMR: Provides information on the number and environment of hydrogen atoms. Chemical shifts (δ) and coupling constants (J) help define the stereochemistry of the glycosidic linkages and the conformation of the saccharide rings.

¹³C NMR: Reveals the number of unique carbon atoms in the molecule. The chemical shifts are indicative of the type of carbon (e.g., C-O, C-N) and its local electronic environment. mdpi.com

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the complete structure. Correlation Spectroscopy (COSY) identifies coupled protons, helping to trace the spin systems within each sugar residue. Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. Heteronuclear Multiple Bond Correlation (HMBC) establishes long-range (2-3 bond) correlations between protons and carbons, which is essential for determining the sequence of the saccharide units and the positions of glycosidic linkages.

The analysis of these spectra allows for the unambiguous assignment of all proton and carbon signals, confirming the identity and structure of this compound. nih.gov

Table 1: Representative NMR Data for Oligosaccharide Structural Analysis This table illustrates the type of data obtained from NMR spectroscopy for complex oligosaccharides. Specific shift values for this compound are determined through detailed experimental analysis.

Technique Information Provided Example Application for this compound
¹H NMR Proton environment, count, and scalar coupling Determination of anomeric proton configuration (α or β), ring conformation.
¹³C NMR Carbon skeleton and functional groups Identification of anomeric carbons, confirmation of the number of sugar residues.
COSY ¹H-¹H correlations through bonds (typically 3 bonds) Assignment of protons within each pseudo-sugar residue.
HSQC Direct ¹H-¹³C correlations (1 bond) Linking each proton to its directly attached carbon atom.

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Establishing the connectivity between the different pseudo-saccharide units. |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound with high accuracy. uvic.ca For large, non-volatile, and thermally fragile molecules like this compound, Electrospray Ionization (ESI) is a particularly suitable "soft" ionization method. nih.govnih.gov

In ESI-MS, a solution of the analyte is passed through a charged capillary, generating fine, charged droplets. nih.govlibretexts.org The solvent evaporates, transferring the charged analyte molecules into the gas phase, which are then analyzed by the mass spectrometer. This process minimizes fragmentation, typically yielding a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺, [M+NH₄]⁺), allowing for precise molecular weight determination. nih.govaocs.org

Table 2: Application of ESI-MS in this compound Analysis

Parameter Description Relevance to this compound
Ionization Method Electrospray Ionization (ESI) A soft ionization technique suitable for large, polar biomolecules, preventing degradation and allowing analysis of the intact molecule. nih.gov
Analyte State Liquid solution The sample is dissolved in a suitable solvent before introduction into the mass spectrometer. libretexts.org
Primary Output Mass-to-charge ratio (m/z) Provides the exact molecular weight, confirming the elemental formula of this compound as a pseudo-pentasaccharide.
Detected Ions [M+H]⁺, [M+Na]⁺, etc. The formation of molecular adducts is characteristic of ESI and aids in identifying the molecular ion peak. nih.gov

| Tandem MS (MS/MS) | Fragmentation of selected ions | Yields structural information about the sequence and connectivity of the sugar units. nih.gov |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. azooptics.com This technique is particularly sensitive to molecules containing chromophores, which are functional groups with π-electrons that can undergo electronic transitions, such as those in aromatic rings or conjugated double bond systems. spectroscopyonline.com

While this compound itself, being a saturated oligosaccharide derivative, lacks strong UV chromophores, its precursor structures or related compounds in the biosynthetic pathway might. nih.gov For instance, the valienamine (B15573) moiety found in related acarviosine-containing compounds has an olefinic bond that could be detected. nih.gov However, in this compound, this bond is reduced. nih.gov

Therefore, the primary application of UV spectroscopy in this compound research is not for direct structural characterization but as a detection method in other analytical techniques. It is commonly used as a detector in High-Performance Liquid Chromatography (HPLC) to monitor the elution of the compound and assess its purity, especially if the compound or impurities absorb UV light, or if a derivatizing agent is used. wikipedia.orglibretexts.org The absence of significant absorption at specific wavelengths can also serve as an indicator of purity, confirming the absence of certain chromophore-containing contaminants. ijrar.org

Chromatographic Techniques for Analysis and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. libretexts.org The separation is based on the differential partitioning of components between a stationary phase and a mobile phase. libretexts.orgkhanacademy.org For this compound, chromatographic methods are essential for its isolation from fermentation broths, purification from related oligostatins, and assessment of final sample purity. nih.govchromatographyonline.com

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique widely used for the analysis and purification of pharmaceutical compounds and natural products. wikipedia.orgopenaccessjournals.com It relies on a liquid mobile phase being pumped at high pressure through a column packed with a solid stationary phase. shimadzu.com The high pressure allows for the use of very small particles in the stationary phase, leading to superior separation efficiency. libretexts.org

In the context of this compound research, HPLC is critical for:

Purity Assessment: Determining the percentage purity of a sample by separating this compound from any impurities, such as starting materials, by-products, or other homologous oligostatins (e.g., Oligostatin D and E). nih.govnih.gov

Quantification: Accurately measuring the concentration of this compound in a mixture. openaccessjournals.com

Preparative Purification: Isolating pure this compound from a complex mixture on a larger scale for further biological testing.

Different HPLC modes can be used, such as normal-phase, reversed-phase, or hydrophilic interaction liquid chromatography (HILIC), depending on the polarity of the compound. For polar oligosaccharides like this compound, reversed-phase HPLC with an aqueous-organic mobile phase on a chemically modified stationary phase (e.g., C18) is a common approach. pensoft.net

Table 3: Typical HPLC Parameters for Oligosaccharide Analysis

Parameter Description Example for this compound Analysis
Stationary Phase The solid adsorbent material packed in the column. Reversed-Phase C18 (octadecylsilane) column. pensoft.net
Mobile Phase The solvent that moves the sample through the column. A gradient mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. pensoft.net
Detector The device that measures the analyte as it elutes from the column. UV Detector (if applicable) or more commonly, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) for non-chromophoric analytes. wikipedia.org

| Output | Chromatogram | A plot of detector response versus retention time, where the area of the peak for this compound is proportional to its concentration. shimadzu.com |

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used for the qualitative analysis of mixtures. libretexts.orgsigmaaldrich.com It is performed on a plate coated with a thin layer of an adsorbent material, such as silica (B1680970) gel, which acts as the stationary phase. wikipedia.org A solvent or solvent mixture, the mobile phase, moves up the plate via capillary action, carrying the sample components at different rates depending on their polarity and affinity for the stationary phase. khanacademy.org

In this compound research, TLC is valuable for:

Monitoring Reactions: Quickly checking the progress of synthetic or purification steps.

Screening for Purity: Providing a rapid, preliminary assessment of the number of components in a sample. sfu.ca

Determining Optimal Solvent Systems: Aiding in the development of solvent conditions for column chromatography or HPLC.

After separation, the spots on the TLC plate are visualized. Since this compound is colorless, visualization may require staining with a reagent (e.g., iodine vapor, permanganate, or charring with a sulfuric acid solution) or using a TLC plate with a fluorescent indicator that allows spots to be seen under UV light. wikipedia.org The position of each spot is characterized by its retardation factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.org

Table 4: Chemical Compounds Mentioned

Compound Name
This compound
Oligostatin D
Oligostatin E
Valienamine
Acetonitrile
Methanol
Water
Iodine
Potassium permanganate
Sulfuric acid

Biophysical Methods for Molecular Interaction Studies

In the investigation of the chemical compound this compound and its interactions with biological macromolecules, particularly enzymes, advanced biophysical methods are indispensable. These techniques provide detailed insights into the thermodynamic forces driving binding events and the structural dynamics of the ligand-enzyme complex.

Isothermal Titration Calorimetry (ITC) in Enzyme Binding Studies

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to quantitatively determine the thermodynamic parameters of interactions between molecules in solution. wikipedia.org It is considered a "gold standard" for studying intermolecular interactions because it provides a comprehensive thermodynamic profile of a binding event in a single experiment. upm.es The technique directly measures the heat released or absorbed during the binding process, which occurs when one molecule (the ligand, such as this compound) is titrated into a solution containing its binding partner (the macromolecule, typically an enzyme). wikipedia.orgharvard.edu

The ITC instrument consists of two cells, a sample cell and a reference cell, enclosed in an adiabatic jacket to ensure no heat is exchanged with the surroundings. wikipedia.org The sample cell contains the macromolecule, and the ligand is incrementally injected from a syringe. harvard.edu Any heat change in the sample cell due to the binding interaction is detected by sensitive thermal sensors, and the instrument's feedback system applies power to maintain the same temperature as the reference cell. wikipedia.org This power measurement is directly related to the heat of the reaction.

From a single ITC experiment, several key thermodynamic parameters can be determined:

Binding Affinity (K_a_): This constant reflects the strength of the interaction between the ligand and the enzyme. nih.gov

Stoichiometry (n): This parameter reveals the ratio of ligand molecules to enzyme molecules in the resulting complex. nih.gov

Enthalpy Change (ΔH): This is the direct measurement of the heat released (exothermic) or absorbed (endothermic) upon binding. nih.gov

Gibbs Free Energy Change (ΔG): Calculated from the binding affinity, this value indicates the spontaneity of the binding process. nih.gov

Entropy Change (ΔS): Determined from the Gibbs free energy and enthalpy changes, this parameter provides insight into the changes in disorder of the system upon binding. nih.gov

These parameters together offer a complete thermodynamic signature of the interaction, helping to elucidate the molecular forces (e.g., hydrogen bonds, hydrophobic interactions) that drive the binding of a compound like this compound to its target enzyme. nih.govwhiterose.ac.uk ITC can be applied to study a wide range of interactions, including those involving enzyme inhibitors. frontiersin.org The technique is versatile and does not require labeling or immobilization of the interacting molecules. harvard.edu

While no specific ITC data for the binding of this compound to an enzyme has been publicly documented in the reviewed literature, the table below illustrates the typical thermodynamic data that would be obtained from such an experiment.

Thermodynamic ParameterSymbolRepresentative ValueUnitInformation Provided
Association ConstantK_a1.5 x 10^6^M^-1^Strength of the binding interaction
Dissociation ConstantK_d_0.67µMInverse of K_a_, indicates affinity
Stoichiometryn1.1-Molar ratio of ligand to enzyme
Enthalpy ChangeΔH-12.5kcal/molHeat released or absorbed upon binding
Gibbs Free Energy ChangeΔG-8.4kcal/molSpontaneity of the binding
Entropy ChangeTΔS-4.1kcal/molChange in the system's disorder

This table presents illustrative data for a hypothetical interaction between this compound and a target enzyme, as specific experimental data is not available in the public domain.

Ligand-observed NMR (e.g., TR-NOESY, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure and conformation of molecules in solution. glycoforum.gr.jp In the context of ligand-enzyme interactions, ligand-observed NMR methods are particularly valuable as they focus on the signals of the small molecule (the ligand), which are often easier to detect and analyze than those of the much larger protein. bruker.com These techniques can reveal information about whether a ligand binds to a target, identify the parts of the ligand involved in the interaction, and determine the ligand's conformation when bound. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR experiment that identifies protons that are close to each other in space (typically within 5 Å). researchgate.net For a small molecule like this compound in its free state in solution, NOESY experiments can be used to determine its solution conformation. copernicus.org

Transferred Nuclear Overhauser Effect Spectroscopy (TR-NOESY) is a specialized NOESY experiment designed to study the conformation of a ligand when it is bound to a large macromolecule like an enzyme. glycopedia.eu This method is effective for interactions with fast to intermediate exchange kinetics on the NMR timescale. glycopedia.eu When a small ligand binds to a large protein, it effectively tumbles at the slower rate of the protein. researchgate.net This change in tumbling rate alters the properties of the Nuclear Overhauser Effect (NOE), causing the cross-peaks in the NOESY spectrum to change sign from positive (for the free ligand) to negative (for the bound ligand). glycopedia.eu

By analyzing the negative cross-peaks in a TR-NOESY spectrum, it is possible to deduce the conformation of this compound when it is in the enzyme's binding pocket. researchgate.net This information is crucial for understanding the structural basis of its inhibitory activity and for structure-based drug design. For oligosaccharides, TR-NOE is a key method for determining the conformation of the bound state. glycoforum.gr.jp

While specific TR-NOESY studies detailing the enzyme-bound conformation of this compound are not prevalent in the literature, conformational analyses of this compound itself have been performed using NMR, indicating the utility of this technique for studying its structure. sfu.ca A TR-NOESY experiment would provide the following key information:

Information TypeDescription
Binding Confirmation The appearance of negative NOE cross-peaks for this compound in the presence of an enzyme confirms binding.
Bound Conformation The pattern and intensity of the TR-NOE cross-peaks provide distance restraints between protons within the this compound molecule, allowing for the calculation of its three-dimensional structure in the bound state.
Pharmacophore Mapping Identifies the specific protons and, by extension, the parts of the this compound molecule that are in close proximity in the bound conformation, defining its bioactive shape.
Intermolecular Contacts In some cases, it is possible to observe TR-NOEs between protons of this compound and protons of the amino acid residues in the enzyme's binding site, directly mapping the points of interaction.

Oligostatin C As a Research Tool and Chemical Biology Probe

Applications in Investigating Carbohydrate-Degrading Enzymes

Oligostatin C is primarily recognized for its inhibitory activity against α-amylase, an enzyme crucial for the digestion of starch. mdpi.com As an inhibitor, it serves as a valuable research tool for studying the structure, function, and mechanism of glycoside hydrolases (glycosidases). These enzymes are involved in a vast array of biological processes, and their inhibitors are essential for dissecting their specific roles. nih.gov

The study of inhibitors like this compound provides insight into the enzyme-substrate interactions at the active site. By mimicking the structure of the natural oligosaccharide substrate, it can block the enzyme's catalytic action, allowing researchers to investigate the kinetics and conformational changes involved in binding.

While specific kinetic data for the natural product this compound is not extensively detailed in recent literature, research into its core structure and analogues provides significant insights. A study focused on the synthesis of "methyl oligobiosaminide," the core structure of this compound, and several of its derivatives. These compounds were then tested for their inhibitory activity against various glycosidases. Interestingly, the synthesized core structure itself showed almost no activity against the tested enzymes. However, specific modifications to this core scaffold resulted in notable inhibitory effects, highlighting the chemical subtleties that govern enzyme inhibition. nih.gov

CompoundStructural ModificationTarget EnzymeInhibitory Activity
Methyl oligobiosaminide (this compound core)Core structureα-D-glucosidase, α-D-mannosidaseAlmost no activity
2-Deoxy analogueRemoval of hydroxyl at C-2α-D-glucosidaseNotable inhibitory activity
3-Deoxy-6-hydroxy analogueRemoval of hydroxyl at C-3, addition at C-6α-D-mannosidaseNotable inhibitory activity

This table summarizes the findings from a study on synthetic analogues of the this compound core structure, demonstrating how structural modifications impact enzyme inhibitory activity. nih.gov

Utility in Elucidating Biological Pathways

The ability of this compound and related compounds to inhibit carbohydrate-degrading enzymes makes them useful for elucidating the biological pathways in which these enzymes participate. By selectively blocking a specific enzymatic step, researchers can observe the downstream consequences and thus infer the function of the pathway.

One of the most prominent pathways that can be studied using α-glucosidase and α-amylase inhibitors is carbohydrate metabolism and its link to metabolic diseases like type 2 diabetes. doi.orgresearchgate.net These enzymes are responsible for breaking down complex dietary carbohydrates into absorbable simple sugars, such as glucose. researchgate.net Inhibition of this process slows down glucose absorption, leading to a reduction in postprandial hyperglycemia. nih.gov Therefore, compounds like this compound can be used in cellular or animal models to probe the intricacies of glucose homeostasis and investigate the therapeutic principle of glycosidase inhibition. sfu.ca

Furthermore, some aminooligosaccharides have been found to possess antimicrobial properties. Oligostatins C, D, and E have shown activity against several Gram-negative bacteria, including Escherichia coli and Salmonella typhi. mdpi.com This suggests a secondary utility for these compounds as tools to investigate essential pathways in bacteria, potentially those related to cell wall maintenance, nutrient uptake, or other processes involving carbohydrate modification.

Contribution as a Scaffold for Designing Novel Chemical Entities

In medicinal chemistry and drug discovery, a "scaffold" refers to the core structure of a molecule that is responsible for its biological activity. universidadeuropea.com This scaffold can be chemically modified to create a library of new analogues with potentially improved properties, such as enhanced potency, greater selectivity, or better pharmacokinetic profiles. nih.gov

This compound's unique pseudo-oligosaccharide structure makes it an interesting scaffold for the design of novel glycosidase inhibitors. A key study in this area involved the chemical synthesis of the core structure of this compound (methyl oligobiosaminide) and a series of its analogues with specific hydroxyl groups removed (deoxy analogues) or added. nih.gov The goal was to conduct a structure-activity relationship (SAR) study to understand which parts of the molecule were essential for biological activity.

The results were illuminating: the core structure was largely inactive, but the introduction of specific changes transformed the molecule into a notable inhibitor of different enzymes. For example, the 2-deoxy analogue became an effective α-D-glucosidase inhibitor, while a 3-deoxy-6-hydroxy derivative showed activity against α-D-mannosidase. nih.gov This demonstrates that the this compound scaffold, while not necessarily potent itself in this specific assay, provides a valuable template for the rational design of new, more specific, and potent chemical entities.

Compound Name/AnalogueKey Structural FeatureObserved Biological Activity
Methyl oligobiosaminideUnmodified core scaffold of this compoundEssentially inactive against tested glycosidases
2-Deoxy-analogueModified scaffold (lacks C2-OH)Became a notable inhibitor of α-D-glucosidase
3-Deoxy-6-hydroxy analogueModified scaffold (lacks C3-OH, has C6-OH)Became a notable inhibitor of α-D-mannosidase

This table illustrates how the this compound core structure serves as a scaffold for generating new compounds with distinct biological activities. nih.gov

Integration in Chemical Biology Platforms for Target Identification

Chemical biology platforms provide powerful methods for identifying the specific protein targets of a bioactive small molecule within a complex biological system, such as a cell lysate or even a whole organism. researchgate.net Key techniques include affinity chromatography and activity-based protein profiling (ABPP). bio-rad.comresearchgate.net

While there is no specific report of this compound being used in such a platform, its structure is amenable to the modifications required for these approaches. To integrate this compound into a target identification platform, it would first be converted into a chemical probe. This typically involves synthesizing an analogue of this compound that incorporates two additional features:

A reactive group (for ABPP) that can form a stable, covalent bond with nearby amino acid residues in the target enzyme's active site.

A reporter tag , such as biotin (B1667282) or a fluorescent dye, which allows for the detection and isolation of the probe-protein complex. nih.gov

Once synthesized, this this compound-based probe could be incubated with a proteome. In an affinity chromatography approach, the biotin-tagged probe would bind to its target protein(s). The entire complex could then be "pulled down" from the mixture using streptavidin-coated beads. bio-rad.com For ABPP, the probe would covalently label its target(s), which could then be identified through techniques like in-gel fluorescence scanning or by enrichment and analysis via mass spectrometry. researchgate.net This would allow for the unambiguous identification of the proteins that interact with this compound, confirming its known targets like α-amylase and potentially revealing novel, previously unknown off-targets, thereby providing a more complete picture of its mechanism of action.

Q & A

Q. How should conflicting spectral data for this compound derivatives be addressed in publications?

  • Methodological Answer : Re-examine experimental conditions (e.g., solvent purity, NMR referencing). Compare with published spectra in repositories (e.g., SDBS). If discrepancies persist, include raw data in supplementary materials and discuss potential causes (e.g., tautomerism or crystallinity differences) .

Ethical and Reproducibility Considerations

What frameworks (e.g., FINER) guide the formulation of ethically sound research questions on this compound?

  • Methodological Answer : Apply FINER criteria:
  • Feasible : Ensure access to instrumentation (e.g., LC-MS).
  • Interesting : Address understudied mechanisms (e.g., dual inhibition of α-glucosidase and α-amylase).
  • Novel : Explore unmodified natural analogs or biosynthetic pathways.
  • Ethical : Follow animal welfare protocols (e.g., 3Rs principle).
  • Relevant : Align with diabetes therapeutic development .

Q. How can researchers enhance the reproducibility of this compound’s reported bioactivity?

  • Methodological Answer : Publish detailed protocols (e.g., MICRO guidelines), including batch numbers of reagents and instrument settings. Share datasets in repositories (Zenodo, Figshare) and validate key findings via inter-laboratory collaborations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.